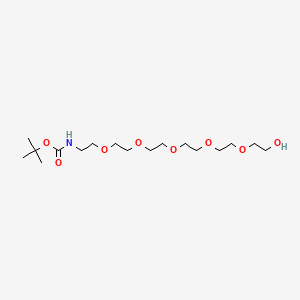

Boc-NH-PEG6-OH

Descripción

The Strategic Importance of Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Biology

Polyethylene glycol (PEG) linkers, also referred to as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−). chempep.com They have become indispensable tools in chemical biology, drug delivery, and materials science due to a unique combination of properties. chempep.com The use of PEG in biological applications began in the 1970s when it was first attached to proteins to extend their circulation time in the body and reduce their immunogenicity. chempep.com

The strategic value of PEG linkers stems from several key characteristics:

Water Solubility : PEG is hydrophilic, and incorporating it into a molecule significantly enhances its solubility in aqueous environments. cd-bioparticles.netthermofisher.com This is crucial for biological applications, where many active molecules are hydrophobic. fcad.com

Biocompatibility : PEG is known for being biologically inert and non-toxic, making it suitable for in vivo applications. thermofisher.com

Low Immunogenicity : It generally does not provoke a significant immune response. chempep.comthermofisher.com PEG creates a hydration shell around the molecule it is attached to, which can mask it from the immune system. chempep.com

Favorable Pharmacokinetics : The process of attaching PEG chains, known as PEGylation, increases the hydrodynamic radius of molecules. This slows down their clearance from the body by the kidneys, thereby extending their circulation half-life. chempep.combroadpharm.com

Tunable Length : PEG linkers can be synthesized with a precise number of repeating ethylene glycol units. chempep.com This allows for exact control over the spacing between two conjugated molecules, which is critical for optimizing the function of complex bioconjugates. biochempeg.com

These properties make PEG linkers essential for improving the therapeutic profile of protein drugs, facilitating the development of targeted drug delivery systems, and creating advanced functional biomaterials. chempep.combroadpharm.com There are two main classes of PEG linkers: monodisperse and polydisperse. Monodisperse PEGs, like N-Boc-PEG6-alcohol, have a specific, single chemical structure with a precise molecular weight, whereas polydisperse PEGs are a mixture of polymers with a range of molecular weights. broadpharm.combiochempeg.com

Architectural Features of N-Boc-PEG6-alcohol and its Bifunctional Utility

N-Boc-PEG6-alcohol is a monodisperse PEG derivative that exemplifies the tailored functionality required in modern synthetic chemistry. Its name reveals its core components: an N-Boc protected amine group, a six-unit polyethylene glycol chain, and a terminal alcohol (hydroxyl) group. cd-bioparticles.netbroadpharm.combiochempeg.com This structure provides bifunctional utility, meaning it has two distinct reactive ends that can be addressed in separate synthetic steps.

The key architectural features are:

The N-Boc Group : The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group. axispharm.com The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed under mild acidic conditions to reveal the free amine. cd-bioparticles.netbroadpharm.comaxispharm.com This allows for controlled, sequential reactions.

The PEG6 Spacer : The central part of the molecule is a discrete chain of six ethylene glycol units. This hydrophilic spacer imparts increased water solubility to the final conjugate and provides a defined spatial separation between the molecules it links. cd-bioparticles.netbroadpharm.combiochempeg.com

The Terminal Alcohol (Hydroxyl Group) : The other end of the molecule features a primary alcohol (-OH) group. cd-bioparticles.netbroadpharm.com This hydroxyl group is a versatile functional handle that can be used for further derivatization or conjugation to other molecules through various chemical reactions. cd-bioparticles.net

This bifunctional design allows chemists to first react the hydroxyl group while the amine is protected, then deprotect the amine for a subsequent reaction, enabling the precise and orderly construction of complex molecules.

Table 1: Physicochemical Properties of N-Boc-PEG6-alcohol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 331242-61-6 | cd-bioparticles.netbroadpharm.combiochempeg.comalfa-chemistry.combioscience.co.ukacmec.com.cn |

| Molecular Formula | C₁₇H₃₅NO₈ | cd-bioparticles.netbroadpharm.comalfa-chemistry.combioscience.co.ukacmec.com.cn |

| Molecular Weight | ~381.5 g/mol | cd-bioparticles.netbroadpharm.combiochempeg.comalfa-chemistry.combioscience.co.ukacmec.com.cn |

| Purity | ≥95% - 99.73% | biochempeg.combioscience.co.uk |

| Appearance | Pale Yellow or Colorless Oily Matter | lookchem.com |

| Solubility | DMSO, DCM, DMF | broadpharm.com |

Scope and Significance of N-Boc-PEG6-alcohol in Advanced Synthetic Applications

The unique architecture of N-Boc-PEG6-alcohol makes it a valuable reagent in several cutting-edge areas of chemical and pharmaceutical research. Its primary role is as a linker, a molecule that connects two or more different molecular entities.

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics that consist of a monoclonal antibody connected to a highly potent cytotoxic drug (payload) via a chemical linker. fujifilm.com The antibody targets a specific antigen on the surface of cancer cells, delivering the payload directly to the tumor site. fujifilm.com N-Boc-PEG6-alcohol is used as a cleavable ADC linker. bioscience.co.ukmedchemexpress.comdcchemicals.comdcchemicals.com The PEG component of the linker can improve the solubility and stability of the ADC. fcad.combiochempeg.com The linker itself is designed to be stable in the bloodstream and then release the cytotoxic drug once the ADC has been internalized by the cancer cell. fujifilm.com

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are another innovative therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. medchemexpress.com A PROTAC molecule is bifunctional, consisting of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com N-Boc-PEG6-alcohol is frequently employed as a PEG-based linker in the synthesis of PROTACs. biochempeg.combioscience.co.ukmedchemexpress.comcenmed.com The length and flexibility of the PEG linker are critical for allowing the PROTAC to successfully bring the target protein and the E3 ligase together to form a productive ternary complex, which is essential for protein degradation. biochempeg.com

In both ADC and PROTAC development, the well-defined, monodisperse nature of N-Boc-PEG6-alcohol is a significant advantage, allowing for the creation of homogeneous final products with consistent properties, which is a critical consideration for therapeutic development. broadpharm.com Its use in these advanced applications underscores its importance as a sophisticated chemical tool for building the next generation of targeted therapies. biochempeg.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| N-Boc-PEG6-alcohol |

| tert-butyloxycarbonyl-polyethylene glycol |

| tert-Butyl(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate |

| Ethylene glycol |

| Ethylene oxide |

| Doxorubicin |

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO8/c1-17(2,3)26-16(20)18-4-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-19/h19H,4-15H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZYGSPDXUBTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-61-6 | |

| Record name | Boc-NH-PEG6-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Boc Peg6 Alcohol

Established Synthetic Pathways for N-Boc-PEG6-alcohol

The synthesis of N-Boc-PEG6-alcohol is typically achieved through a multi-step process that involves the strategic assembly of the Boc-protected amine, the PEG linker, and the terminal alcohol. While specific proprietary methods exist, the general synthetic logic often follows one of two primary routes: either the elongation of a PEG chain from a smaller, pre-functionalized starting material or the direct functionalization of a pre-formed PEG6 chain.

One common approach involves the reaction of a mono-Boc-protected diamine with a PEG chain that has been activated at one terminus. For instance, a process could involve the initial reaction of 2-(2-aminoethoxy)ethanol (B1664899) with an activated N-Boc amino acid or a similar Boc-protected species. A patent describing the synthesis of a related PEG-6 linker illustrates a method where intermediates are coupled to build the final structure, highlighting the modular nature of these syntheses. google.com Another general strategy involves the derivatization of the terminal hydroxyl groups of a commercial PEG molecule. google.com

A representative synthetic pathway can be conceptualized as follows:

Activation of the PEG precursor: Hexaethylene glycol is mono-activated at one of its terminal hydroxyl groups, for example, by conversion to a mesylate or tosylate, creating a good leaving group.

Nucleophilic Substitution: The activated PEG precursor is then reacted with a suitable nucleophile, such as N-Boc-ethanolamine, under basic conditions. The amine nitrogen attacks the carbon bearing the leaving group, displacing it and forming the N-Boc-PEG6-alcohol product.

Purification: The final product is purified using chromatographic techniques to remove unreacted starting materials and by-products.

The synthesis requires careful control of reaction conditions to ensure mono-functionalization and prevent the formation of di-substituted by-products.

| Parameter | Description |

| Starting Materials | Hexaethylene glycol, Di-tert-butyl dicarbonate (B1257347) (Boc anhydride), 2-(2-Aminoethoxy)ethanol |

| Key Reactions | Tosylation/Mesylation, Nucleophilic Substitution, Boc Protection |

| Purification Method | Column Chromatography, Size-Exclusion Chromatography |

Selective Removal of the N-Boc Protecting Group for Amine Functionalization

The Boc group is a crucial element of N-Boc-PEG6-alcohol, rendering the amine nucleophile inert during the modification of the terminal hydroxyl group. Its selective removal is a key step to unmask the primary amine for subsequent conjugation reactions. broadpharm.combroadpharm.com

The most common method for cleaving the N-Boc group is acid-catalyzed hydrolysis. fishersci.co.uk The carbamate (B1207046) linkage is stable under basic and mildly acidic conditions but readily cleaves in the presence of strong acids. mdpi.com This process involves the protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, tert-butanol, and carbon dioxide.

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule to be conjugated. mdpi.com

| Reagent | Typical Conditions | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Neat TFA or 20-50% TFA in Dichloromethane (DCM) | A very common and efficient method. The reaction is often complete within 1-2 hours at room temperature. | vulcanchem.comnih.gov |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | Another widely used protocol. The resulting amine is typically isolated as the hydrochloride salt. | mdpi.comnih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | A less volatile alternative to TFA and HCl. | mdpi.comnih.gov |

| Lewis Acids (e.g., ZnBr₂) | In an inert solvent like DCM | Offers milder conditions that may be preferable for acid-sensitive substrates. | mdpi.com |

Recent research has also explored greener alternatives, such as deep eutectic solvents (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the catalyst and the reaction medium for efficient N-Boc deprotection. mdpi.com Furthermore, thermal deprotection in the absence of an acid catalyst, often performed in continuous flow reactors, presents a method for selective deprotection, particularly when multiple acid-sensitive groups are present. nih.gov

Once the Boc group is removed to yield Amino-PEG6-alcohol, the newly exposed primary amine becomes a reactive handle for a wide array of bioconjugation chemistries. broadpharm.comcreative-biolabs.com The primary amine is a strong nucleophile at neutral or slightly basic pH and readily reacts with various electrophilic species to form stable covalent bonds.

The most prevalent derivatization strategy involves acylation with an activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. ru.nl This reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.

Other important amine-reactive chemistries include:

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride to yield a stable secondary amine linkage. fishersci.co.uk

Isothiocyanate Reaction: Reaction with isothiocyanates to form a thiourea (B124793) linkage.

Sulfonyl Chloride Reaction: Reaction with sulfonyl chlorides to form a stable sulfonamide linkage.

| Reactive Partner | Resulting Linkage | Key Features | Reference |

| NHS Ester | Amide | Highly efficient, stable bond, common in bioconjugation. | ru.nl |

| Carboxylic Acid (+ EDC, NHS) | Amide | In situ activation of a carboxyl group for amide bond formation. | reading.ac.uk |

| Aldehyde/Ketone (+ Reducing Agent) | Secondary Amine | Forms a more flexible linkage than an amide. | fishersci.co.uk |

| Isothiocyanate | Thiourea | Stable linkage often used in labeling. | - |

Acid-Catalyzed Deprotection Protocols

Chemical Transformations at the Terminal Hydroxyl Group of N-Boc-PEG6-alcohol

The terminal hydroxyl group of N-Boc-PEG6-alcohol provides a second, orthogonal site for chemical modification, allowing for the introduction of a diverse range of functionalities while the amine remains protected. broadpharm.comvulcanchem.com

The hydroxyl group can be readily converted into esters or ethers to generate new linkers with different properties.

Esterification: The alcohol can be reacted with a carboxylic acid, acid anhydride (B1165640), or acid chloride to form an ester linkage. The reaction with a carboxylic acid is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). A common application is the reaction with succinic anhydride to introduce a terminal carboxylic acid group, which can then be further activated. google.com

Etherification: The formation of an ether bond, for example, through a Williamson-type synthesis, provides a more stable linkage compared to an ester. google.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. google.com

For bioconjugation applications, the terminal hydroxyl group is often converted into a more reactive electrophilic species. google.com This "activation" step facilitates its reaction with nucleophiles on target biomolecules.

Common activation strategies include:

Conversion to Sulfonate Esters: The hydroxyl group can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form tosylates or mesylates. These are excellent leaving groups, making the carbon susceptible to nucleophilic attack.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide.

Activation for Carbonate or Carbamate Formation: The hydroxyl group can be activated with reagents like p-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate (DSC). ru.nl The resulting activated carbonate reacts efficiently with amines on a target molecule to form a carbamate linkage.

Two-Step Activation to NHS Ester: A widely used method involves first reacting the alcohol with succinic anhydride to form a terminal carboxylic acid. This acid is then activated to an NHS ester using coupling agents like DCC or EDC in the presence of N-hydroxysuccinimide. ru.nlgoogle.com This two-step process converts the nucleophilic alcohol into an amine-reactive electrophile.

| Activation Method | Reagent(s) | Resulting Functional Group | Application | Reference |

| Tosylation/Mesylation | Tosyl chloride / Mesyl chloride | Sulfonate Ester (Leaving Group) | Nucleophilic substitution reactions | - |

| Carbonate Activation | N,N'-Disuccinimidyl Carbonate (DSC) | Succinimidyl Carbonate | Reaction with amines to form carbamates | ru.nlgoogle.com |

| Succinylation & NHS Activation | 1. Succinic Anhydride2. EDC, NHS | NHS Ester | Reaction with amines to form amides | ru.nlgoogle.com |

These derivatization strategies underscore the utility of N-Boc-PEG6-alcohol as a highly adaptable linker, enabling the precise construction of complex molecular architectures for advanced therapeutic and diagnostic applications.

Synthesis of Click Chemistry-Compatible Derivatives

The terminal hydroxyl group of N-Boc-PEG6-alcohol serves as a versatile handle for introducing functionalities compatible with "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The most common of these are the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. Consequently, converting the alcohol into either an azide (B81097) or an alkyne is a primary strategy for preparing N-Boc-PEG6-alcohol for these conjugation reactions.

Synthesis of N-Boc-PEG6-azide:

The conversion of the terminal alcohol to an azide is typically achieved through a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, commonly a tosylate or mesylate. This is accomplished by reacting N-Boc-PEG6-alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting intermediate, N-Boc-PEG6-tosylate or N-Boc-PEG6-mesylate, is then subjected to nucleophilic substitution with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate or mesylate group to yield the desired N-Boc-PEG6-azide.

Synthesis of N-Boc-PEG6-alkyne:

To introduce a terminal alkyne, the hydroxyl group can be etherified. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkynyl halide, most frequently propargyl bromide, to form the N-Boc-PEG6-propargyl ether. This molecule contains the terminal alkyne necessary for click chemistry reactions. axispharm.com

The following table summarizes these synthetic transformations.

| Target Derivative | Starting Material | Key Reagents | Reaction Type |

| N-Boc-PEG6-azide | N-Boc-PEG6-alcohol | 1. TsCl or MsCl, Base2. NaN₃ | Activation and Nucleophilic Substitution |

| N-Boc-PEG6-alkyne | N-Boc-PEG6-alcohol | 1. NaH2. Propargyl bromide | Williamson Ether Synthesis |

These derivatives, with their preserved Boc-protected amine and newly installed click-reactive handle, are pivotal for constructing more complex molecular architectures, such as PROTACs and antibody-drug conjugates (ADCs). medchemexpress.comlumiprobe.com The azide or alkyne group can react with a corresponding functional group on another molecule to form a stable triazole linkage. lumiprobe.com

Orthogonal Functionalization Strategies Utilizing N-Boc-PEG6-alcohol

The distinct chemical nature of the two functional groups in N-Boc-PEG6-alcohol—the acid-labile tert-butyloxycarbonyl (Boc) protected amine and the nucleophilic hydroxyl group—is the basis for orthogonal functionalization. numberanalytics.com This strategy allows for the selective modification of one functional group while the other remains intact, enabling precise, stepwise synthesis of complex bifunctional molecules. numberanalytics.comualberta.ca

The Boc group is stable under a wide range of conditions, including those that are basic or nucleophilic, but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.org Conversely, the hydroxyl group is reactive towards electrophiles and can be modified through esterification, etherification, or conversion to other functional groups. cd-bioparticles.net An orthogonal protection scheme allows for a planned sequence of reactions. numberanalytics.com

For example, a researcher could first modify the hydroxyl group. A common strategy is to protect the alcohol as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). fiveable.me This silyl ether is stable to the acidic conditions required for Boc group removal. Once the alcohol is protected, the Boc group can be cleaved with TFA to expose the primary amine. This free amine can then be reacted with a molecule of interest, for instance, by forming an amide bond. Subsequently, the silyl protecting group on the other end can be removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), which does not affect the newly formed amide bond or other functional groups. fiveable.me This regenerates the hydroxyl group for a final conjugation step.

This sequential and selective deprotection and reaction sequence is fundamental to the utility of N-Boc-PEG6-alcohol in multi-step syntheses. numberanalytics.comorganic-chemistry.org

The table below illustrates a typical orthogonal functionalization sequence.

| Step | Reaction | Reagents | Resulting Intermediate | Key Feature |

| 1 | Alcohol Protection | TBDMSCl, Imidazole | N-Boc-PEG6-O-TBDMS | Hydroxyl group is masked; stable to acid |

| 2 | Amine Deprotection | Trifluoroacetic Acid (TFA) | H₂N-PEG6-O-TBDMS | Boc group is selectively removed |

| 3 | Amine Functionalization | Activated Carboxylic Acid | R-CO-NH-PEG6-O-TBDMS | Amine is conjugated to molecule 'R' |

| 4 | Alcohol Deprotection | TBAF | R-CO-NH-PEG6-OH | Hydroxyl group is regenerated for further use |

Large-Scale Synthesis Considerations and Optimization

Transitioning the synthesis of N-Boc-PEG6-alcohol from a laboratory scale to a large-scale industrial production presents several challenges and requires significant optimization. The primary goals are to increase yield, ensure high purity, and reduce costs by using efficient processes and readily available starting materials. google.com

One of the main considerations is the choice of starting materials. A cost-effective route might start from bulk chemicals like hexaethylene glycol and modify it, rather than beginning with a more expensive, pre-functionalized PEG chain. A patented synthesis describes methods for producing PEG-6 linkers from low-cost chemicals, highlighting the economic advantages of this approach for large-scale production. google.com

Reaction conditions must be optimized for scalability. This includes minimizing the number of synthetic steps, choosing solvents that are both effective and manageable at a large scale (considering safety, cost, and environmental impact), and optimizing reaction times and temperatures. For instance, the protection of the amine group with di-tert-butyl dicarbonate (Boc₂O) needs to be highly efficient to avoid side products and ensure a high yield of the desired mono-protected product. organic-chemistry.org

Purification is another critical aspect. While laboratory-scale synthesis often relies on column chromatography, this method is expensive and cumbersome for large quantities. Therefore, developing purification protocols based on extraction, precipitation, or crystallization is highly desirable for industrial processes. The amphiphilic nature of PEG derivatives can sometimes complicate extractions, requiring careful optimization of solvent systems.

Finally, the stability of the Boc protecting group must be managed throughout the synthesis. The Boc group is sensitive to strong acids, and any acidic conditions used in workup or purification steps must be carefully controlled to prevent premature deprotection. google.comuniv-orleans.fr Ensuring the final product meets high purity standards (>95%) is essential for its use in sensitive applications like pharmaceutical development. biochempeg.com

N Boc Peg6 Alcohol in Advanced Bioconjugation and Drug Discovery

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Employing N-Boc-PEG6-alcohol Linkers

Antibody-Drug Conjugates (ADCs) are complex therapeutics consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker that covalently connects the two. fujifilm.com The linker's design is critical for the ADC's stability in circulation, efficient payload release at the target site, pharmacokinetics, efficacy, and toxicity. fujifilm.combiochempeg.comresearchgate.net N-Boc-PEG6-alcohol serves as a valuable building block in the synthesis of ADC linkers. medchemexpress.combiochempeg.comchemicalbook.comchemondis.comfujifilm.com

Engineering Cleavable and Non-Cleavable Linker Variants for ADCs

ADC linkers are broadly categorized into cleavable and non-cleavable types. Cleavable linkers are designed to release the cytotoxic payload within the target cell in response to specific intracellular conditions, such as enzymatic activity (e.g., cathepsin cleavage), pH changes, or reduction of disulfide bonds. fujifilm.comresearchgate.net Non-cleavable linkers, on the other hand, remain intact, and the payload is released upon lysosomal degradation of the antibody. The choice of linker type significantly impacts the ADC's mechanism of action and bystander effect. N-Boc-PEG6-alcohol, with its terminal hydroxyl and protected amine functionalities, can be incorporated into the synthesis of both cleavable and non-cleavable linkers, providing a flexible scaffold for designing linkers with desired release mechanisms. medchemexpress.combiochempeg.comchemicalbook.comchemondis.comfujifilm.com

Impact of PEG Spacer Length on ADC Efficacy and Stability

The PEG spacer length within an ADC linker plays a crucial role in modulating the ADC's physicochemical properties, pharmacokinetics, and efficacy. biochempeg.comamericanpharmaceuticalreview.comsigmaaldrich.com The hydrophilic nature of PEG can enhance the solubility of often hydrophobic drug payloads, preventing aggregation and improving pharmacokinetic profiles. americanpharmaceuticalreview.comsigmaaldrich.com Studies have investigated the impact of varying PEG lengths on ADC behavior. For instance, increasing PEG length has been shown to positively influence pharmacodynamics, tolerability, and survival rates in mouse models. sigmaaldrich.com Longer PEG chains (e.g., PEG8, PEG12, PEG24) have demonstrated stabilized clearance and increased plasma concentration compared to shorter or no PEG linkers. sigmaaldrich.com However, the optimal PEG length can be context-dependent. While longer linear PEG spacers can increase the distance between the antibody and payload, potentially exposing the hydrophobic payload to the aqueous environment, branched PEG architectures may offer advantages in masking hydrophobicity and enabling higher drug loading while maintaining stability. americanpharmaceuticalreview.comnih.gov The spatial shielding provided by the antibody can be influenced by linker length and steric hindrance, affecting ADC stability. biochempeg.comresearchgate.net Shorter linkers have been associated with better ADC stability by anchoring the payload within the antibody's spatial shield. biochempeg.com

Research findings on the impact of PEG length on ADC pharmacokinetics and tolerability highlight the importance of this parameter in linker design. A study evaluating ADCs with varying PEG lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) conjugated to a DAR8 ADC demonstrated clear differences in clearance and tolerability. sigmaaldrich.com

| PEG Length (Units) | ADC Clearance (mL·kg⁻¹·day⁻¹) | Tolerability (% Weight Change) |

| No PEG | High | Significant weight loss |

| PEG2 | High | Significant weight loss |

| PEG4 | High | Significant weight loss |

| PEG8 | Stabilized | Relatively stable weight |

| PEG12 | Stabilized | Relatively stable weight |

| PEG24 | Stabilized | Relatively stable weight |

Table 1: Impact of PEG Length on ADC Clearance and Tolerability (Illustrative data based on research findings) sigmaaldrich.com

Site-Specific Conjugation Approaches via N-Boc-PEG6-alcohol Derivatives

Traditional ADC conjugation methods often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and conjugation sites, which can impact efficacy, pharmacokinetics, and immunogenicity. americanpharmaceuticalreview.com Site-specific conjugation approaches aim to produce homogeneous ADCs with precisely defined DARs and attachment points, leading to improved therapeutic profiles. fujifilm.comamericanpharmaceuticalreview.com N-Boc-PEG6-alcohol, with its orthogonal functional groups (protected amine and hydroxyl), can be synthesized into derivatives compatible with various site-specific conjugation chemistries. For example, after deprotection of the Boc group, the resulting free amine can be used in reactions targeting specific residues or introduced non-natural amino acids on the antibody. biochempeg.comchemicalbook.combroadpharm.comcreative-biolabs.com Similarly, the hydroxyl group can be functionalized for conjugation. The incorporation of PEG linkers like N-Boc-PEG6-alcohol into site-specific conjugation strategies contributes to the development of more defined and potentially more effective ADCs. medkoo.com

Application in Proteolysis Targeting Chimeras (PROTACs) Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins. medchemexpress.combiochempeg.com A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. medchemexpress.com The linker plays a critical role in facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to target protein ubiquitination and subsequent proteasomal degradation. nih.gov N-Boc-PEG6-alcohol is recognized as a useful PEG-based linker in the synthesis of PROTACs. medchemexpress.combiochempeg.comchemicalbook.comchemondis.commedchemexpress.cn

Influence of Linker Flexibility and Conformational Dynamics on PROTAC Potency

The flexibility and conformational dynamics of the PROTAC linker are critical determinants of its ability to bring the target protein and E3 ligase into a productive orientation for ubiquitination. biorxiv.orgnih.govelifesciences.orgresearchgate.net While highly flexible linkers, such as those based on PEG, can theoretically sample a wide range of conformations to facilitate ternary complex formation, excessive flexibility might also lead to unproductive binding modes or instability of the complex. nih.govresearchgate.net Studies using molecular dynamics simulations have shown that PROTAC linkers display high flexibility, adopting different conformations that facilitate protein-protein interactions within the ternary complex. elifesciences.org The ability of a PROTAC to adopt folded conformations with low solvent-accessible polar surface area in an apolar environment has been correlated with improved cell permeability. nih.gov The chemical nature and flexibility of the linker are essential for populating these folded conformations. nih.gov Conversely, introducing rigidity into a flexible linker can sometimes enhance the stability of the ternary complex and improve degradative efficacy by preorganizing the complex. nih.govresearchgate.net The optimal balance between flexibility and rigidity is crucial and depends on the specific target protein and E3 ligase pair. PEG linkers, including those derived from N-Boc-PEG6-alcohol, offer a degree of flexibility that can be modulated by incorporating other chemical moieties or by varying the PEG length to optimize PROTAC activity. biorxiv.orgnih.govresearchgate.net

Research indicates that linkers between 12 and 29 atoms in length have shown submicromolar degradation potency in some PROTAC systems, suggesting a minimum linker length requirement for productive ternary complex formation. nih.gov However, potency can decrease at the longer end of this range. nih.gov This highlights that while flexibility is important, the specific length and its interplay with the protein surfaces are key.

| Linker Length (Atoms) | Degradation Potency (DC₅₀) | Maximum Degradation Efficacy (Dmax) |

| < 12 | Lower Potency | Lower Efficacy |

| 12 - 21 | Submicromolar (e.g., 3 nM) | High (e.g., 96%) |

| 29 | Decreased (e.g., 292 nM) | Reduced (e.g., 76%) |

Table 2: Influence of Linker Length on PROTAC Degradation Potency (Illustrative data based on research findings) nih.gov

Conjugation Chemistry for E3 Ligase Ligands and Target Protein Binders

N-Boc-PEG6-alcohol is recognized as a useful linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) fujifilm.commedchemexpress.commedchemexpress.eu. PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent proteasomal degradation medchemexpress.com. A PROTAC molecule typically consists of two ligands – one that binds to the target protein and another that binds to an E3 ligase – connected by a chemical linker medchemexpress.com. PEG-based linkers, including those derived from N-Boc-PEG6-alcohol, are frequently employed in PROTAC design to provide appropriate spatial separation and flexibility between the two ligands, which is crucial for the formation of a productive ternary complex between the PROTAC, the target protein, and the E3 ligase . The alcohol and protected amine functionalities on N-Boc-PEG6-alcohol provide versatile attachment points for conjugating the E3 ligase ligand and the target protein binder through various chemical coupling reactions after deprotection of the Boc group axispharm.combroadpharm.com.

Peptide and Protein Modification via N-Boc-PEG6-alcohol Derivatives

PEGylation, the process of conjugating PEG chains to peptides or proteins, is a widely used strategy to improve their therapeutic properties creative-biolabs.comaxispharm.com. While N-Boc-PEG6-alcohol itself has a terminal alcohol and a protected amine, derivatives like BocNH-PEG6-COOH, featuring a carboxylic acid instead of an alcohol, can be directly incorporated into peptide synthesis or conjugated to proteins nih.govresearchgate.netiris-biotech.de. The Boc-protected amine allows for selective coupling, and subsequent deprotection reveals a reactive amine for further modification or conjugation axispharm.combroadpharm.com.

Bioconjugation to Ligands and Receptors

N-Boc-PEG6-alcohol and its derivatives serve as valuable linkers for bioconjugation to various ligands and receptors, particularly in the context of targeted therapeutics like Antibody-Drug Conjugates (ADCs) fujifilm.commedchemexpress.commedchemexpress.eumedchemexpress.comcreative-biolabs.com. ADCs consist of an antibody conjugated to a cytotoxic payload via a linker fujifilm.com. The antibody provides targeting specificity to antigens on the surface of target cells, acting as a ligand or binding to a receptor fujifilm.com. PEG linkers are used in ADCs to connect the antibody to the drug payload, influencing the conjugate's stability, solubility, and drug release properties fujifilm.com. The functional groups available in N-Boc-PEG6-alcohol derivatives allow for the formation of stable covalent bonds with reactive groups on antibodies or other targeting ligands and receptors.

Development of Novel Therapeutic and Diagnostic Agents Using N-Boc-PEG6-alcohol

The versatility of N-Boc-PEG6-alcohol as a linker contributes to the development of novel agents in both therapeutic and diagnostic fields. Its use in PROTACs represents a therapeutic application focused on targeted protein degradation fujifilm.commedchemexpress.commedchemexpress.eu. Similarly, its role in ADCs facilitates the targeted delivery of cytotoxic drugs for therapeutic purposes fujifilm.commedchemexpress.commedchemexpress.eumedchemexpress.comcreative-biolabs.com.

Small Molecule Conjugation

N-Boc-PEG6-alcohol and its derivatives are frequently used to conjugate small molecules, such as drug payloads in ADCs or ligands in PROTACs, to larger biomolecules or targeting vectors fujifilm.commedchemexpress.commedchemexpress.eunih.govresearchgate.net. The ability to selectively deprotect the Boc group to reveal a reactive amine allows for controlled coupling to carboxylic acids, activated esters, or other compatible functional groups on the small molecule axispharm.combroadpharm.com. This forms a stable link, enabling the small molecule to be effectively delivered or presented in a specific biological context.

N Boc Peg6 Alcohol in Materials Science and Nanotechnology Applications

Fabrication of Functional Polymeric Materials

N-Boc-PEG6-alcohol can be utilized in the synthesis of complex polymeric architectures, leveraging its dual functionality and the properties of the PEG linker. The terminal hydroxyl group can participate in polymerization reactions or coupling chemistries, while the protected amine offers the potential for post-synthetic modification after Boc deprotection.

Synthesis of Graft Copolymers and Dendrimers

In the synthesis of graft copolymers, N-Boc-PEG6-alcohol can serve as a macromonomer or initiator. The hydroxyl group can be functionalized to initiate the polymerization of a second monomer, resulting in a polymer backbone with PEG6-Boc side chains. Alternatively, it can be incorporated into a growing polymer chain through copolymerization reactions. The presence of the Boc-protected amine allows for the introduction of positive charge or other functionalities after deprotection, influencing the properties of the resulting graft copolymer, such as solubility, self-assembly, and interaction with biological systems.

Creation of PEG-Modified Hydrogels for Biomedical Applications

PEG-modified hydrogels are widely used in biomedical applications due to their tunable mechanical properties, high water content, and biocompatibility. N-Boc-PEG6-alcohol can be incorporated into hydrogel networks to modify their properties. The hydroxyl group can participate in crosslinking reactions during hydrogel formation, while the Boc-protected amine groups, distributed within the hydrogel matrix, can be deprotected to introduce charged sites or points for further functionalization. This allows for the creation of hydrogels with tailored swelling behavior, controlled release capabilities, or the ability to conjugate biomolecules within the gel. While the search results confirm the existence and properties of N-Boc-PEG6-alcohol, specific data on its direct use in creating PEG-modified hydrogels for biomedical applications was not detailed. However, Boc-protected PEG derivatives are commonly employed in such contexts to introduce latent reactivity or charge into the hydrogel network.

Surface Modification and Biocompatible Coatings

Surface modification with PEG chains is a common strategy to improve the biocompatibility of materials and reduce non-specific interactions. N-Boc-PEG6-alcohol can be used to functionalize surfaces, creating coatings with desirable properties.

Prevention of Non-Specific Adsorption and Fouling

Surfaces modified with PEG chains are known to resist the adsorption of proteins and other biomolecules, thereby preventing fouling. This "PEGylation" effect is attributed to the hydrophilic and flexible nature of the PEG chains, which create a steric barrier and repel interacting species. N-Boc-PEG6-alcohol can be immobilized onto various surfaces (e.g., metals, polymers, glass) through reactions involving its hydroxyl group. The resulting surface will be covered with PEG6 chains terminated with Boc-protected amines. After deprotection, these amine groups can be used to further modify the surface or to introduce a positive charge, influencing interactions with charged species while maintaining the anti-fouling properties conferred by the PEG layer. Specific research demonstrating the use of N-Boc-PEG6-alcohol specifically for anti-fouling coatings was not found in the provided search results, but the principle applies to surfaces modified with PEG derivatives.

Immobilization of Biomolecules onto Surfaces

The functional groups present in N-Boc-PEG6-alcohol make it suitable for immobilizing biomolecules onto surfaces in a controlled manner. Surfaces modified with N-Boc-PEG6-alcohol can have their Boc groups deprotected to expose reactive amine groups. These amine groups can then be used to conjugate biomolecules (e.g., proteins, peptides, DNA) via standard coupling chemistries (e.g., EDC/NHS coupling). The PEG6 linker provides a spacer arm between the surface and the immobilized biomolecule, which can help to maintain the biomolecule's activity and reduce steric hindrance. While the search results confirm the compound's structure and functional groups, detailed research on the immobilization of biomolecules using N-Boc-PEG6-alcohol specifically was not provided. However, Boc-protected PEG linkers are widely used for creating reactive surfaces for biomolecule conjugation.

Nanoparticle Functionalization for Targeted Drug Delivery Systems

Nanoparticles are promising carriers for targeted drug delivery, and surface functionalization is crucial for controlling their biodistribution, stability, and targeting capabilities. N-Boc-PEG6-alcohol can be used to functionalize the surface of nanoparticles, typically to impart stealth properties and provide a handle for attaching targeting ligands.

Enhancing Nanoparticle Stability and Stealth Properties

PEGylation, the process of conjugating polyethylene (B3416737) glycol chains to the surface of nanoparticles, is a widely used strategy to enhance their stability and impart "stealth" properties. nih.gov This modification helps to prevent aggregation and reduces non-specific interactions with biological components, such as proteins and cells of the immune system, thereby increasing their circulation time in biological fluids. nih.govaustinpublishinggroup.comacs.org

N-Boc-PEG6-alcohol can be used in the functionalization of nanoparticles to achieve these effects. The PEG6 chain contributes to the hydrophilic outer layer, which creates a steric barrier around the nanoparticle. nih.gov This barrier minimizes the adsorption of opsonins, proteins that mark particles for uptake by phagocytic cells, thus reducing clearance by the reticuloendothelial system (RES). nih.govutwente.nl

Research has shown that the molecular weight and surface density of PEG chains significantly influence the extent of stealth properties. While N-Boc-PEG6-alcohol features a relatively short PEG chain (6 ethylene (B1197577) glycol units), its incorporation into a surface modification strategy can still contribute to reduced aggregation and improved stability, particularly when used in conjunction with other surface treatments or as a building block for more complex PEG architectures. nih.govaustinpublishinggroup.com Studies on PEGylated nanoparticles with varying PEG chain lengths and densities have demonstrated correlations between PEGylation parameters and in vivo circulation time and reduced uptake by organs like the liver. nih.govaustinpublishinggroup.com

The Boc-protected amine group in N-Boc-PEG6-alcohol provides a handle for subsequent conjugation after the initial PEGylation step. This allows for the creation of a stable, stealthy PEG layer with the potential for further functionalization, enabling multi-step surface modification strategies for tailored nanoparticle properties.

Ligand-Directed Targeting via PEG-Based Linkers

N-Boc-PEG6-alcohol serves as a valuable PEG-based linker for conjugating targeting ligands to nanoparticles or other materials. biochempeg.combroadpharm.comchemicalbook.com The ability to selectively deprotect the Boc-protected amine group under mild acidic conditions liberates a primary amine. biochempeg.combroadpharm.comchemicalbook.com This free amine is highly reactive and can be readily coupled with various molecules, including targeting ligands such as antibodies, peptides, or small molecules, using standard bioconjugation chemistries (e.g., amide coupling). axispharm.comprecisepeg.com

The PEG6 chain acts as a flexible spacer between the nanoparticle surface and the attached ligand. This spacer is crucial for effective ligand binding, as it helps to minimize steric hindrance between the nanoparticle surface and the target receptor or molecule, allowing the ligand to freely interact with its binding site. acs.org The hydrophilic nature of the PEG chain also helps to maintain the solubility of the conjugate and can reduce non-specific binding of the ligand.

This approach is fundamental in developing targeted nanoparticles for applications such as targeted drug delivery or molecular imaging. By conjugating specific ligands via the N-Boc-PEG6-alcohol linker, researchers can direct nanoparticles to specific cells, tissues, or organs expressing the corresponding receptors. acs.org

Integration in Biosensor and Diagnostic Platform Development

N-Boc-PEG6-alcohol's bifunctional nature and solubility make it a useful component in the development of biosensors and diagnostic platforms. The ability to introduce both a protected amine and a hydroxyl group allows for orthogonal functionalization strategies, enabling the immobilization of biomolecules or the construction of complex sensing interfaces on various substrates.

In biosensors, the compound can be used to modify the surface of transducers (e.g., electrodes, optical fibers, or nanoparticles used in sensing) to improve their biocompatibility, reduce non-specific binding of interfering substances, and provide reactive sites for the immobilization of recognition elements like enzymes, antibodies, or DNA probes. The PEG chain helps to create a hydrophilic environment that can maintain the activity of immobilized biomolecules and minimize fouling of the sensor surface.

The Boc-protected amine can be deprotected to attach a specific probe molecule responsible for target recognition (e.g., an antibody for capturing an analyte). axispharm.com Simultaneously or subsequently, the hydroxyl group can be modified to attach other functional molecules, such as signaling molecules (e.g., fluorophores or electrochemical labels) or to further modify the surface properties.

While direct examples of N-Boc-PEG6-alcohol in specific biosensor constructions were not extensively detailed in the search results, the general principles of using PEG linkers with orthogonal functional groups for surface modification in biosensing are well-established. PEGylated surfaces are known to reduce protein adsorption, a critical factor in preventing fouling and ensuring the specificity of biosensors in complex biological samples. mdpi.com The ability to introduce a reactive amine upon deprotection makes N-Boc-PEG6-alcohol a valuable building block for creating tailored interfaces for capturing target analytes and transducing a detectable signal.

Furthermore, PEG-based materials are explored in diagnostic platforms, including those utilizing nanoparticles for detection or separation. mdpi.commdpi.com The ability to functionalize these materials with compounds like N-Boc-PEG6-alcohol allows for the creation of diagnostic agents with improved stability, reduced non-specific interactions, and the potential for conjugation to capture molecules or signaling elements.

Emerging Research Directions and Future Prospects of N Boc Peg6 Alcohol

Integration in Advanced Drug Delivery Systems Beyond Traditional Formulations

N-Boc-PEG6-alcohol serves as a valuable linker molecule in the design and synthesis of components for advanced drug delivery systems. The inherent water solubility provided by the PEG6 chain is a critical feature for applications in biological environments, enhancing the solubility of hydrophobic drug molecules or improving the pharmacokinetic properties of conjugates. nih.govcombi-blocks.com

Its application as a linker in PROTACs and cleavable ADCs exemplifies its role in targeted drug delivery. nih.govacmec.com.cn In ADCs, the linker connects a potent cytotoxic drug to an antibody, enabling targeted delivery to antigen-expressing cells. In PROTACs, the linker bridges a target protein binder and an E3 ligase ligand, facilitating the targeted degradation of the protein of interest. acmec.com.cn The ability to precisely control the attachment points and incorporate a cleavable element within the linker (a possibility when designing conjugates utilizing N-Boc-PEG6-alcohol) are key aspects enabled by the linker's structure and reactivity.

Beyond these specific modalities, N-Boc-PEG6-alcohol can be used to synthesize PEGylated lipids or polymers. These PEGylated materials are fundamental components in various advanced drug delivery platforms, including:

Lipid Nanoparticles (LNPs): PEGylated lipids are crucial for providing steric stabilization to LNPs, preventing aggregation, and reducing non-specific uptake, thereby increasing circulation time and enabling targeted delivery.

Polymeric Nanoparticles and Micelles: PEG blocks are commonly used to form the outer shell of polymeric nanoparticles and micelles, offering stealth properties and improving solubility and biocompatibility.

Hydrogels and Biomaterials: PEG-based linkers can be incorporated into hydrogels and other biomaterials designed for controlled drug release or tissue engineering applications.

The versatility of N-Boc-PEG6-alcohol allows for the creation of diverse PEGylated constructs tailored for specific delivery challenges, contributing to the development of next-generation drug delivery systems.

Potential in Gene Therapy and Nucleic Acid Delivery

The delivery of nucleic acids, such as DNA, mRNA, and siRNA, for gene therapy and gene silencing applications is a significant challenge due to their size, negative charge, and susceptibility to enzymatic degradation. Non-viral delivery systems, particularly lipid nanoparticles and polymeric carriers, have emerged as promising solutions.

PEGylated materials play a vital role in the formulation of these non-viral vectors. PEGylation of lipids or polymers used in LNPs and polyplexes can enhance their stability in biological fluids, reduce aggregation, and minimize interactions with serum proteins, thus improving their circulation half-life and enabling systemic administration.

While direct research specifically detailing the use of N-Boc-PEG6-alcohol in gene therapy delivery systems was not extensively found, its structure makes it a suitable precursor for synthesizing PEGylated lipids or polymers used in these applications. The Boc-protected amine could be conjugated to a lipid or polymer backbone, followed by deprotection and further functionalization if needed. The resulting PEGylated component would contribute the necessary hydrophilic and steric properties for effective nucleic acid encapsulation and delivery. The increasing focus on lipid-mediated and polymeric systems for RNA and nucleic acid delivery highlights a potential area for the application of linkers like N-Boc-PEG6-alcohol in synthesizing key formulation components.

Sustainable and Green Chemistry Approaches for PEG Linker Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Polyethylene (B3416737) glycol (PEG) itself is recognized as a more environmentally benign solvent and catalyst in various organic transformations compared to traditional organic solvents, owing to its low toxicity, biodegradability, and recyclability.

The synthesis of PEG derivatives, including linkers like N-Boc-PEG6-alcohol, can benefit from the adoption of green chemistry approaches. While specific synthetic routes for N-Boc-PEG6-alcohol utilizing solely green methods were not detailed in the search results, the broader trend in organic synthesis is towards more sustainable practices. This includes:

Using Greener Solvents: Replacing volatile and toxic organic solvents with more environmentally friendly alternatives such as water, PEG, ionic liquids, or supercritical CO2.

Developing More Efficient Catalytic Methods: Employing catalysts that are less toxic, more selective, and recyclable, potentially reducing reaction steps and waste.

Improving Atom Economy: Designing syntheses that incorporate a higher proportion of the starting materials into the final product, minimizing waste byproducts.

Research into the synthesis of PEG linkers within a green chemistry framework presents opportunities to reduce the environmental footprint associated with their production, aligning chemical synthesis with sustainability goals.

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The use of N-Boc-PEG6-alcohol in the development of ADCs, PROTACs, and components for advanced drug delivery systems places it firmly within the scope of translational research. nih.govacmec.com.cn

Challenges in translating research involving N-Boc-PEG6-alcohol and related conjugates include:

Scalability of Synthesis: Developing cost-effective and scalable synthetic routes for producing high-purity N-Boc-PEG6-alcohol and its conjugates under GMP conditions for clinical use.

Characterization and Quality Control: Ensuring consistent quality, purity, and precise structural definition of PEGylated products, which can sometimes be challenging due to the nature of polymers.

Biological Barriers and Delivery Efficiency: Designing conjugates or delivery systems that can effectively navigate biological barriers, reach the target site, and release the therapeutic payload efficiently.

Opportunities in translational research utilizing N-Boc-PEG6-alcohol include:

Development of Novel Targeted Therapeutics: Its utility as a linker in ADCs and PROTACs provides opportunities to create highly specific and potent therapies for various diseases, particularly cancer. nih.govacmec.com.cn

Improved Delivery of Challenging Payloads: Enabling the effective delivery of complex molecules like peptides, proteins, and nucleic acids through the design of advanced delivery vehicles incorporating PEGylated components derived from N-Boc-PEG6-alcohol.

Creation of Advanced Biomaterials: Utilizing the linker in the synthesis of novel PEG-based biomaterials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. nih.gov

Streamlining Drug Development: The availability of well-defined PEG linkers like N-Boc-PEG6-alcohol can simplify and accelerate the process of synthesizing complex drug candidates and delivery systems. nih.govcombi-blocks.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Boc-PEG6-alcohol in academic research?

- Methodological Answer : N-Boc-PEG6-alcohol is typically synthesized via stepwise PEGylation using a Boc-protected amine intermediate. The Boc (tert-butoxycarbonyl) group provides protection during coupling reactions. For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended to isolate the product from unreacted PEG precursors and byproducts. Confirmation of purity can be achieved via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers characterize the molecular structure of N-Boc-PEG6-alcohol to confirm its identity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify PEG chain integrity and Boc group presence (e.g., characteristic tert-butyl peaks at ~1.3 ppm in H NMR).

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., calculated MW: ~449.5 g/mol).

- FTIR : Peaks at ~1680–1720 cm for carbamate (Boc) and ~3400 cm for hydroxyl (-OH) groups .

Q. What are the primary applications of N-Boc-PEG6-alcohol in experimental design?

- Methodological Answer : The compound is widely used as:

- A spacer in bioconjugation : Its PEG chain enhances solubility and reduces steric hindrance in peptide-drug conjugates.

- A precursor for functionalized polymers : The Boc group can be deprotected to generate amine-terminated PEGs for further modifications.

- A stabilizer in nanoparticle synthesis : PEG’s hydrophilicity improves colloidal stability in aqueous systems .

Advanced Research Questions

Q. How can researchers assess the stability of N-Boc-PEG6-alcohol under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24–72 hours. Monitor degradation via HPLC and quantify intact compound using UV detection (λ = 220–260 nm).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Long-Term Storage : Store aliquots at -20°C under argon and assess stability via NMR every 3 months to detect hydrolysis or oxidation .

Q. What strategies resolve contradictions in solubility data for N-Boc-PEG6-alcohol across studies?

- Methodological Answer : Discrepancies often arise from impurities or PEG chain length variations. To address this:

- Validate Purity : Use HPLC-MS to confirm batch homogeneity.

- Standardize Solvent Systems : Report solubility in explicit solvent mixtures (e.g., DMSO:water ratios).

- Use Dynamic Light Scattering (DLS) : Detect aggregates that may affect apparent solubility in aqueous solutions .

Q. How can N-Boc-PEG6-alcohol be optimized for use in drug delivery systems targeting specific tissues?

- Methodological Answer :

- Conjugation Efficiency : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of drug to PEG-alcohol) to minimize unreacted species.

- In Vitro Testing : Use fluorescence tagging (e.g., FITC-labeled PEG) to track cellular uptake in model systems (e.g., HeLa cells).

- Pharmacokinetic Studies : Employ LC-MS/MS to measure plasma half-life and biodistribution in animal models .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question using frameworks like PICOT or FINER for studies involving N-Boc-PEG6-alcohol?

- Methodological Answer :

- PICOT Framework :

- Population : Nanoparticle-drug conjugates.

- Intervention : Incorporation of N-Boc-PEG6-alcohol as a spacer.

- Comparison : Conjugates without PEG or with shorter PEG chains.

- Outcome : Enhanced tumor targeting efficiency.

- Time : 48-hour in vivo biodistribution study.

- FINER Criteria : Ensure the question is Feasible (e.g., access to analytical tools), Interesting (addresses PEG’s role in drug delivery), Novel (compares PEG6 to other chain lengths), Ethical (animal model compliance), and Relevant (aligns with targeted therapy trends) .

Q. What statistical approaches are recommended for analyzing data from experiments using N-Boc-PEG6-alcohol?

- Methodological Answer :

- Dose-Response Studies : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC.

- Comparative Studies : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., PEG6 vs. PEG4 conjugates).

- Stability Data : Fit degradation kinetics to first-order models using R or Python’s SciPy library .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.